molecular formula C11H14FN B13671152 1-Ethyl-7-fluoro-1,2,3,4-tetrahydroquinoline

1-Ethyl-7-fluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B13671152
M. Wt: 179.23 g/mol
InChI Key: HUBLJPUWMVGHDM-UHFFFAOYSA-N
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Description

1-Ethyl-7-fluoro-1,2,3,4-tetrahydroquinoline is a chemical compound belonging to the tetrahydroquinoline family. Tetrahydroquinolines are known for their structural complexity and biological activity, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science . This compound, specifically, features an ethyl group at the first position and a fluorine atom at the seventh position on the tetrahydroquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-7-fluoro-1,2,3,4-tetrahydroquinoline can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-7-fluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-7-fluoro-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-7-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity and specificity, making it a potent inhibitor or activator of specific biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Similar Compounds:

  • 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline
  • 1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
  • 1-Ethyl-7-chloro-1,2,3,4-tetrahydroquinoline

Comparison: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound particularly valuable in drug development .

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

1-ethyl-7-fluoro-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C11H14FN/c1-2-13-7-3-4-9-5-6-10(12)8-11(9)13/h5-6,8H,2-4,7H2,1H3

InChI Key

HUBLJPUWMVGHDM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC2=C1C=C(C=C2)F

Origin of Product

United States

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